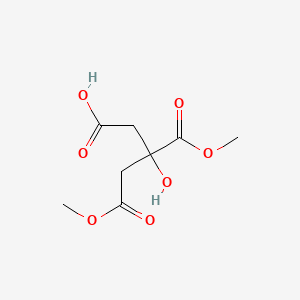

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid

描述

柠檬酸二甲酯是柠檬酸的衍生物,其中两个羟基被甲基取代。该化合物以其作为深共熔溶剂的作用而闻名,使其在各种化学反应中都非常有效。 它被用作合成各种有机化合物的催化剂和绿色反应介质 .

准备方法

合成路线和反应条件: 柠檬酸二甲酯可以通过柠檬酸与甲醇的酯化反应合成。反应通常涉及使用强酸催化剂,如硫酸,以促进酯化过程。 该反应在回流条件下进行,以确保柠檬酸完全转化为柠檬酸二甲酯 .

工业生产方法: 在工业环境中,柠檬酸二甲酯的生产涉及大规模的酯化过程。反应在连续流动反应器中进行,以最大限度地提高效率和产量。 使用先进的分离技术,如蒸馏和结晶,确保最终产品的纯度 .

化学反应分析

反应类型: 柠檬酸二甲酯会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的酮和醛。

还原: 它可以被还原形成醇。

取代: 它可以发生亲核取代反应以形成各种衍生物.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂,如胺和硫醇.

主要产物: 从这些反应形成的主要产物包括二甲基酮、二甲醇和各种取代的衍生物 .

科学研究应用

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid exhibits significant biological activity, particularly in metabolic pathways. It is known to act as an intermediate in the biosynthesis of various natural products. Its ability to interact with enzymes involved in metabolic processes suggests potential therapeutic applications.

Case Study: Metabolic Pathways

A study demonstrated that this compound influences pathways related to energy metabolism and amino acid biosynthesis. The compound's interactions with specific enzymes can modulate these pathways, indicating its potential as a therapeutic agent for metabolic disorders.

Synthetic Organic Chemistry

The compound's unique chemical structure allows it to serve as a versatile building block in synthetic organic chemistry. Its functional groups enable it to act as both nucleophile and electrophile, facilitating various chemical reactions.

Pharmaceutical Applications

The compound has potential applications in drug development due to its interaction with various biological targets. It has been predicted to influence several key receptors and enzymes, which are critical in pharmacological processes.

Predicted Targets Table

| Target Name | Probability (%) | Model Accuracy (%) |

|---|---|---|

| Hypoxia-inducible factor 1 alpha | 95.52 | 85.14 |

| Nuclear factor NF-kappa-B p105 subunit | 94.97 | 96.09 |

| MAP kinase ERK2 | 94.59 | 83.82 |

| Cathepsin D | 87.20 | 98.95 |

Environmental Applications

The compound's biodegradation properties suggest potential use in environmental applications, particularly in bioremediation processes where organic pollutants need to be degraded.

Biodegradation Insights

Research indicates that this compound can be effectively broken down by microbial action, making it a candidate for environmentally friendly chemical processes.

作用机制

柠檬酸二甲酯发挥其作用的机制与其作为深共熔溶剂的能力有关。这种特性使其能够溶解多种有机和无机化合物,促进各种化学反应。 它还通过提供最佳的反应环境来充当催化剂,从而提高反应速率和产量 .

类似化合物:

柠檬酸: 母体化合物,广泛应用于食品和制药行业。

柠檬酸三甲酯: 另一种具有三个甲基的衍生物,用于与柠檬酸二甲酯类似的应用.

草酸二甲酯: 一种相关的化合物,用作溶剂,并在合成各种有机化合物中使用.

独特性: 柠檬酸二甲酯因其兼具溶剂和催化剂的双重作用而独一无二,使其在促进各种化学反应方面非常有效。 它能够充当绿色溶剂,使其也具有环境友好性和可持续性 .

相似化合物的比较

Citric Acid: The parent compound, widely used in food and pharmaceutical industries.

Trimethyl Citric Acid: Another derivative with three methyl groups, used in similar applications as Dimethyl Citric Acid.

Dimethyl Oxalate: A related compound used as a solvent and in the synthesis of various organic compounds.

Uniqueness: Dimethyl Citric Acid is unique due to its dual role as a solvent and catalyst, which makes it highly efficient in promoting various chemical reactions. Its ability to act as a green solvent also makes it environmentally friendly and sustainable .

生物活性

(R)-3-Hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid is a compound of increasing interest in biochemical research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The molecular formula is CHO, and its structure includes hydroxyl, methoxy, and carbonyl groups that are pivotal for its interaction with biological targets.

This compound exhibits several mechanisms of action:

- Anti-infection : Demonstrates efficacy against various pathogens, including bacteria and viruses.

- Apoptosis Induction : Triggers programmed cell death in cancer cells, making it a candidate for cancer therapy.

- Immunomodulation : Influences immune responses, potentially aiding in the treatment of autoimmune diseases.

Key Biological Pathways

The compound interacts with multiple signaling pathways, which are summarized in the following table:

| Pathway | Effect |

|---|---|

| MAPK/ERK Pathway | Promotes cell proliferation |

| NF-κB Pathway | Modulates inflammatory responses |

| PI3K/Akt/mTOR Pathway | Supports cell survival and growth |

| JAK/STAT Signaling | Regulates immune functions |

1. Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anti-cancer properties .

2. Anti-Viral Properties

Research conducted by MedChemExpress highlighted the compound's effectiveness against influenza virus strains. In vitro assays demonstrated a 70% reduction in viral replication when treated with 50 µM of the compound .

3. Immunological Effects

A recent clinical trial investigated the immunomodulatory effects of this compound in patients with rheumatoid arthritis. The trial reported improved patient outcomes, including reduced inflammation markers and enhanced quality of life scores after 12 weeks of treatment .

属性

IUPAC Name |

3-hydroxy-5-methoxy-3-methoxycarbonyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-14-6(11)4-8(13,3-5(9)10)7(12)15-2/h13H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIHCBSQSYMFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229602 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53798-97-3 | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53798-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl 2-hydroxy-1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl citrate?

A1: Dimethyl citrate has the molecular formula C8H12O7 and a molecular weight of 220.18 g/mol.

Q2: What are the key spectroscopic characteristics of dimethyl citrate?

A2: Dimethyl citrate can be characterized using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the functional groups, connectivity, and molecular weight of the compound. [, ] For instance, researchers used NMR and mass spectrometry to elucidate the structures of three monosubstituted citrate esters of codeine formed during a solid-state reaction between codeine phosphate and citric acid. []

Q3: In what natural sources has dimethyl citrate been found?

A3: Dimethyl citrate has been isolated from various natural sources, including:

- Fruits of Garcinia multiflora []

- Stem of Rhizophora stylosa Griff []

- Aspergillus niger strain BGD22 []

- Aspergillus aculeatus YM 311498 []

- Fruits of Clusia nemorosa []

- Tubers of Gastrodia elata Bl []

- Culture medium of the fungus Aspergillus candidus []

- Embelia laeta [, ]

- Dioscorea opposita Thunb. []

- Schisandra chinensis []

- Fruits of Prunus mume Sieb. Et Zucc []

- Fermentation filtrate of Aspergillus japonicus ZW1 []

- Fruits of Hippophae rhamnoides []

- Fruits of Opuntia ficus-indica var. saboten []

Q4: What biological activities have been reported for dimethyl citrate?

A4: Research suggests that dimethyl citrate exhibits several noteworthy biological activities:

- Antibacterial activity: It demonstrates weak antibacterial activity against Sarcina lutea and Bacillus subtilis. [] Additionally, a study found that dimethyl citrate, isolated from the fermentation filtrate of the fungus Aspergillus japonicus ZW1, displayed significant nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting its potential as a biocontrol agent. []

- Anti-inflammatory activity: Dimethyl citrate isolated from sea buckthorn (Hippophae rhamnoides) fruits has shown potential anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 mouse macrophages. [] This effect is thought to be mediated through the inhibition of various inflammatory signaling pathways, including NF-κB and COX-2. []

- Monoamine oxidase B (MAO-B) inhibition: Citric acid methyl esters, including dimethyl citrate, isolated from the fruits of Opuntia ficus-indica var. saboten, have demonstrated inhibitory effects against MAO-B. [] This finding suggests potential applications in addressing neurological disorders.

Q5: Are there any potential applications of dimethyl citrate in agriculture?

A5: Yes, the nematicidal activity of dimethyl citrate against Meloidogyne incognita [] highlights its potential as a bio-nematicide in agriculture. Further research is necessary to explore its efficacy under field conditions and its impact on other organisms and the environment.

Q6: What is the mechanism of action of dimethyl citrate in suppressing inflammation?

A6: While the exact mechanism is still under investigation, studies suggest that dimethyl citrate may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes. [] Additionally, it might also suppress the expression of iNOS and COX-2, enzymes responsible for producing inflammatory mediators like NO and prostaglandins. []

Q7: How can dimethyl citrate be synthesized?

A7: Dimethyl citrate can be synthesized through various methods, including the selective hydrolysis of trimethyl citrate. [] Another approach involves the reaction of codeine phosphate with citric acid, yielding dimethyl citrate as one of the products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。